molecular formula C8H8ClF2NO2 B14039628 (R)-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride

(R)-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride

Cat. No.: B14039628
M. Wt: 223.60 g/mol
InChI Key: ZAWAVBIUCQYFHD-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a 3,4-difluorophenyl group attached to the alpha carbon of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-difluorophenylacetic acid.

    Amidation: The carboxylic acid group of 3,4-difluorophenylacetic acid is converted to an amide using reagents such as thionyl chloride and ammonia.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of catalysts like palladium or copper.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the 3,4-difluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylacetic acid: Lacks the fluorine atoms, resulting in different chemical properties.

    2-Amino-2-(4-fluorophenyl)acetic acid: Contains a single fluorine atom, leading to variations in reactivity and biological activity.

    2-Amino-2-(3,5-difluorophenyl)acetic acid: Has fluorine atoms in different positions, affecting its chemical behavior.

Uniqueness

®-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological interactions. This structural feature enhances its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C8H8ClF2NO2

Molecular Weight

223.60 g/mol

IUPAC Name

(2R)-2-amino-2-(3,4-difluorophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H7F2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1

InChI Key

ZAWAVBIUCQYFHD-OGFXRTJISA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)N)F)F.Cl

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.